Galactocerebrosides

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

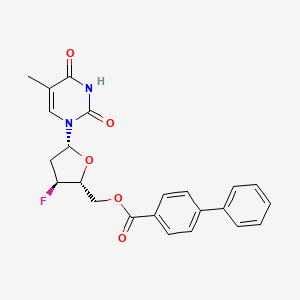

Galactocerebrosides, also known as galactosylceramides, are a type of cerebroside consisting of a ceramide with a galactose residue at the 1-hydroxyl moiety . They are glycosphingolipids that consist of a single galactose residue connected to ceramide . Galactocerebrosides are markers for oligodendrocytes in the brain, whether or not they form myelin .

Synthesis Analysis

The biosynthesis of monoglycosylceramides like galactocerebrosides requires a direct transfer of the carbohydrate moiety from a sugar-nucleotide, such as uridine 5-diphosphate(UDP)-galactose, or UDP-glucose to the ceramide unit . The glycosyl-transferase catalyzed reaction results in an inversion of the glycosidic bond stereochemistry, changing from α →β .Molecular Structure Analysis

The structures of galactocerebrosides were determined on the basis of chemical and spectroscopic evidences . One-pot GC-MS analysis following methanolysis and periodate oxidation of these galactocerebrosides gave efficient structural information of ceramide moiety rapidly in minute amounts .Chemical Reactions Analysis

One-pot GC-MS analysis following methanolysis and periodate oxidation of galactocerebrosides gave efficient structural information of ceramide moiety rapidly in minute amounts . This suggests that galactocerebrosides undergo methanolysis and periodate oxidation reactions.Physical And Chemical Properties Analysis

Galactocerebrosides are less polar glycosphingolipids . They are present within the exofacial leaflet of the lipid bilayer . They show a single spot on silica gel TLC plate .Wissenschaftliche Forschungsanwendungen

Cell Membrane Constituents

Galactocerebrosides, also known as galactosylceramides, are crucial constituents of cell membranes, especially in the nervous system . They serve critical functions in maintaining cell structure and signal transduction processes .

Role in Nervous System

The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone. These complex lipids are particularly important in the nervous system, where they play a key role in maintaining cell structure and facilitating signal transduction processes .

Immune Responses

α-GalCer, a type of Galactocerebroside, is a potent activator of natural killer T (NKT) cells, a subset of T cells that play a critical role in immune responses . α-GalCer is recognized by the T cell receptor (TCR) of NKT cells when presented by the CD1d molecule on antigen-presenting cells .

Potential Therapeutic Agent

Due to its immunomodulatory properties, α-GalCer has been explored as a potential therapeutic agent for various diseases, including cancer and autoimmune conditions .

Association with Krabbe Disease

Galactosylsphingosine, also known as psychosine, is a cerebroside derivative primarily associated with Krabbe disease . This severe inherited disorder is caused by a deficiency of galactosylceramidase, an enzyme responsible for its degradation . The accumulation of psychosine in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .

Enzymatic Synthesis

A galactosyltransferase that catalyzes the synthesis of galactocerebrosides has been isolated from embryonic chicken brain . The enzyme catalyzes the following reaction:

UDP-galactose-W+ceramide→W-galactocerebroside(+UDP)\text{UDP-galactose-W} + \text{ceramide} \rightarrow \text{W-galactocerebroside} (+ \text{UDP})UDP-galactose-W+ceramide→W-galactocerebroside(+UDP)

.Role in Classic Galactosemia

Classic galactosemia is a hereditary disorder of galactose metabolism that affects brain function in 85% of the patients . The role of galactocerebrosides in this condition is an active area of research .

Wirkmechanismus

Target of Action

Galactocerebrosides, also known as galactosylceramides, are a type of glycosphingolipid . They are crucial constituents of cell membranes, especially in the nervous system . The primary targets of galactocerebrosides are the cell membranes where they serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

Galactocerebrosides are synthesized via the following pathway: sphingosine + ceramide -> cerebroside . A galactosyltransferase catalyzes the synthesis of galactocerebrosides containing ol-hydroxy fatty acids linked to the amino group of the sphingosine moiety . The enzyme catalyzes the following reaction: UDP-galactose-W + ceramide -> W-galactocerebroside (+ UDP) .

Pharmacokinetics

It is known that the udp-galactose: ceramide galactosyltransferase activity was low in homogenates of brains from young chick . This suggests that the bioavailability of galactocerebrosides may be influenced by the activity of this enzyme.

Result of Action

They play a crucial role in maintaining the structure of cell membranes and in signal transduction processes . The accumulation of a derivative of galactocerebrosides, known as psychosine, in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .

Action Environment

The action of galactocerebrosides is influenced by various environmental factors. For instance, the reaction catalyzed by the galactosyltransferase enzyme was stimulated by Mg++, MI-I++, and Ca++ . This suggests that the presence of these ions in the environment can influence the action, efficacy, and stability of galactocerebrosides.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person .

Zukünftige Richtungen

Research on galactocerebrosides could focus on their role in brain function, particularly in relation to diseases of the central nervous system . For instance, antibodies against galactocerebrosides have been observed in biological fluids during certain diseases of the central nervous system . Therefore, developing biosensors with galactocerebrosides molecules attached to a solid surface in an oriented fashion for detecting these antibodies could be a potential future direction .

Eigenschaften

IUPAC Name |

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42?,43+,44-,45-,46+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQZGROTQMXME-WXUJBLQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galactocerebrosides | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)